5-Hydroxy Dantrolene-d4
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Overview
Description
5-Hydroxy Dantrolene-d4 is a labeled metabolite of Dantrolene, a compound known for its muscle relaxant properties. It is characterized by the presence of heavy deuterium markers, which are used for tracing and quantification in scientific studies . The compound effectively impedes the release of calcium ions from the sarcoplasmic reticulum, a critical step in muscle contraction .
Preparation Methods
The preparation of 5-Hydroxy Dantrolene-d4 can be achieved through chemical synthesis. The synthetic route involves the incorporation of deuterium into the 5-Hydroxy Dantrolene molecule. Detailed descriptions of the specific preparation methods can be found in scientific literature and patents . Industrial production methods typically involve the use of isotopically labeled precursors and controlled reaction conditions to ensure the incorporation of deuterium at specific positions within the molecule .
Chemical Reactions Analysis
5-Hydroxy Dantrolene-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Hydroxy Dantrolene-d4 has several scientific research applications:
Chemistry: Used as a tracer in studies involving the metabolism and pharmacokinetics of Dantrolene.
Biology: Helps in understanding the role of calcium ions in muscle contraction and relaxation.
Medicine: Investigated for its potential in developing novel muscle relaxants and treatments for conditions like malignant hyperthermia.
Industry: Utilized in the production of isotopically labeled compounds for research and development
Mechanism of Action
The mechanism of action of 5-Hydroxy Dantrolene-d4 involves its ability to selectively bind to the ryanodine receptor, a calcium release channel situated on the sarcoplasmic reticulum. By binding to this receptor, the compound effectively inhibits the discharge of calcium ions into the cytoplasm, ultimately preventing muscle contraction . This action is crucial in conditions where excessive muscle contraction needs to be controlled.
Comparison with Similar Compounds
5-Hydroxy Dantrolene-d4 is unique due to its deuterium labeling, which allows for precise tracing and quantification in scientific studies. Similar compounds include:
5-Hydroxy Dantrolene: The non-deuterated form of the compound, used in similar research applications but without the benefits of deuterium labeling.
Dantrolene: The parent compound, widely used as a muscle relaxant and in the treatment of malignant hyperthermia.
These similar compounds share the core structure and mechanism of action but differ in their specific applications and benefits due to the presence or absence of deuterium labeling.
Properties
IUPAC Name |
5-hydroxy-1-[[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGORTQZSSAZLCK-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[2H])[2H])[N+](=O)[O-])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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